6-Propyl-2h-pyran-2-one
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Overview
Description
. It is a member of the pyranone family, characterized by a six-membered ring containing one oxygen atom and a ketone functional group. This compound is known for its pleasant coconut-like aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Propyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of 5-hydroxyoctanoic acid under acidic conditions to form the lactone ring . Another method includes the hydroalkoxylation of γ-hydroxy olefins using platinum or lanthanide triflates as catalysts . These reactions typically require mild to moderate temperatures and can be carried out in various solvents, including room temperature ionic liquids .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the cyclization of 5-hydroxyoctanoic acid is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted lactones and open-chain compounds.
Scientific Research Applications
6-Propyl-2H-pyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Propyl-2H-pyran-2-one involves its interaction with various molecular targets. It can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . In biological systems, it may inhibit specific enzymes or proteins, leading to its observed bioactive effects . The exact molecular pathways are still under investigation, but it is believed to involve interactions with cellular membranes and proteins .
Comparison with Similar Compounds
6-Propyl-2H-pyran-2-one is similar to other lactones such as δ-decalactone and γ-octalactone. it is unique due to its specific structure and aroma profile .
Similar Compounds
δ-Decalactone: Known for its peach-like aroma.
γ-Octalactone: Known for its creamy, coconut-like aroma.
These compounds share similar chemical structures but differ in their sensory properties and specific applications in the flavor and fragrance industry .
Properties
CAS No. |
5247-93-8 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
6-propylpyran-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
DIYWMJFAVIYCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC(=O)O1 |
Origin of Product |
United States |
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